molecular formula C8H8N2O B13653559 Furo[2,3-b]pyridin-3-ylmethanamine

Furo[2,3-b]pyridin-3-ylmethanamine

Cat. No.: B13653559
M. Wt: 148.16 g/mol
InChI Key: KSKJBZHKQZSODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-b]pyridin-3-ylmethanamine is a bicyclic heteroaromatic compound consisting of a fused furan and pyridine ring system, with a methanamine (-CH₂NH₂) substituent at the 3-position of the pyridine ring. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and drug design.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

furo[2,3-b]pyridin-3-ylmethanamine

InChI

InChI=1S/C8H8N2O/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4,9H2

InChI Key

KSKJBZHKQZSODN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC=C2CN

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

Reaction Step Catalyst/Reagent Solvent(s) Temperature Notes
Esterification Acid (H2SO4 or HCl) Ethanol or similar Reflux Formation of ethyl ester
S_NAr and Cyclization Sodium alkoxide (e.g., NaOEt) Ethanol or DMF Room temp to 60°C Intramolecular cyclization
Amine substitution NaHCO3, primary amine (CH2NH2) DMF or EtOH 60–70°C (DMF), reflux (EtOH) Mild basic conditions prevent nitrosamine formation
Cross-coupling (optional) Pd(PPh3)4 or Pd2(dba)3, base DMF, THF 80–120°C Buchwald-Hartwig amination for amine installation

Analytical Characterization of Furo[2,3-b]pyridin-3-ylmethanamine

Critical analytical techniques employed in the characterization and purity assessment include:

Technique Purpose Typical Observations
¹H NMR Spectroscopy Structural confirmation Methanamine CH2 protons at δ ~3.2–3.5 ppm
¹³C NMR Spectroscopy Carbon framework elucidation Signals consistent with furopyridine core
Mass Spectrometry (HRMS) Molecular weight verification [M+H]+ peak at m/z consistent with C8H8N2O
HPLC (UV/fluorescence) Purity assessment Purity >95% typically achieved
X-ray Crystallography Structural confirmation of fused rings Resolves regiochemistry and conformation

Research Findings and Applications

  • The compound is a valuable building block for synthesizing complex heterocycles with potential biological activities, including anticancer and antimicrobial properties.
  • It exhibits strong binding affinities to molecular targets such as human epidermal growth factor receptor 2 (HER2), serine/threonine kinase AKT1, and estrogen receptor alpha (ERα), indicating therapeutic potential.
  • The compound's synthesis is optimized for scalability and functional group tolerance, enabling structure-activity relationship (SAR) studies in medicinal chemistry.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
S_NAr + Intramolecular Cyclization Builds furopyridine core efficiently High yields, scalable Requires careful control of conditions
Palladium-Catalyzed Cross-Coupling Enables direct amination at 3-position Regioselective, versatile Requires expensive catalysts
Claisen-Schmidt Condensation Multi-step, allows diverse substitutions Flexible synthetic access Longer synthesis time
Thorpe-Ziegler Cyclization Intramolecular cyclization of nitriles High yield, suitable for derivatives Limited to specific substrates

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]pyridin-3-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[2,3-b]pyridine-3-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Furo[2,3-b]pyridin-3-ylmethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of furo[2,3-b]pyridin-3-ylmethanamine involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that the compound binds strongly to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This binding interferes with the normal function of these proteins, leading to the inhibition of cancer cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical distinctions between Furo[2,3-b]pyridin-3-ylmethanamine and its analogs:

Property This compound D3G: (5-(Pyridin-3-yl)furan-2-yl)methanamine Furo[2,3-c]pyridine-3-ethanamine
Fusion Position Furan[2,3-b]pyridine Furan-pyridine (non-fused, substituted) Furan[2,3-c]pyridine
Substituent -CH₂NH₂ at pyridine-3 -CH₂NH₂ at furan-2, pyridin-3-yl at furan-5 -CH₂CH₂NH₂ at pyridine-3
Molecular Formula Not explicitly provided* C₁₀H₁₀N₂O C₉H₁₀N₂O
Molecular Weight (g/mol) ~174 (estimated) 174.199 162.19
Chirality Likely achiral Achiral Achiral

*Note: The exact molecular formula for this compound is inferred from analogs as ~C₉H₉N₂O.

Key Observations:
  • Fusion Position : The [2,3-b] vs. [2,3-c] fusion alters the spatial arrangement of the bicyclic system, impacting π-π stacking interactions and receptor binding .
  • Molecular Weight: D3G (174.2 g/mol) is heavier due to the non-fused pyridin-3-yl substituent, which may influence pharmacokinetic properties like metabolic stability .

Q & A

Basic: What are the most reliable synthetic routes for Furo[2,3-b]pyridin-3-ylmethanamine, and what reaction conditions ensure optimal yields?

The synthesis of this compound typically involves cyclization strategies or functionalization of preformed furopyridine scaffolds. A well-documented method includes the use of sodium methoxide-mediated cyclization of nicotinonitrile derivatives, yielding furo[2,3-b]pyridines in moderate to good yields (50–75%) . Another approach involves aminoalkylation at the C2 position of the furopyridine core using reductive amination or nucleophilic substitution, as described in Shiotani’s work on 2-aminoalkyl derivatives . Key reaction conditions include:

  • Temperature : Mild conditions (25–60°C) to prevent ring decomposition.
  • Catalysts : Gold complexes or chiral phosphoric acids for stereoselective modifications .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

1H/13C NMR : Essential for confirming regiochemistry and substitution patterns. For example, the pyridine ring protons typically resonate at δ 7.5–8.5 ppm, while furan protons appear upfield (δ 6.0–7.0 ppm) .
X-ray Crystallography : Resolves ambiguities in fused-ring systems. A study on furo[3,2-b]pyridin-3(2H)-one derivatives used X-ray data to confirm the planar geometry of the bicyclic core .
Mass Spectrometry (HRMS) : Validates molecular weight (148.16 g/mol for C8H8N2O) and fragmentation patterns .

Basic: What biological activities have been reported for this compound derivatives?

  • Anticancer Activity : Derivatives exhibit antiproliferative effects via kinase inhibition or apoptosis induction. For example, 3-aminofuro[2,3-b]pyridine analogs showed IC50 values <10 µM in breast cancer cell lines .
  • Antiviral Potential : Structural analogs like (4-fluorophenyl)(pyridin-3-yl)methylamine demonstrated inhibitory activity against RNA viruses (IC50: 2–5 µM) .
  • Antimicrobial Properties : Furopyridine-based photosensitizers in photodynamic therapy effectively ablate bacterial biofilms .

Advanced: How can stereoselectivity be optimized in the synthesis of chiral this compound derivatives?

  • Chiral Catalysts : Use of BINOL-derived phosphoric acids in asymmetric Mannich reactions achieves enantiomeric excess (ee) >90% .
  • Dynamic Kinetic Resolution : Combine palladium catalysts with chiral ligands to control axial chirality in fused-ring systems .
  • Solvent Engineering : Hexafluoroisopropanol (HFIP) enhances hydrogen bonding, stabilizing transition states for stereocontrol .

Advanced: How can contradictory biological data between furopyridine and thienopyridine analogs be resolved?

Contradictions often arise from differences in electron density and solubility. For example:

  • Thieno[2,3-b]pyridines : Higher lipophilicity enhances blood-brain barrier penetration but reduces aqueous solubility, limiting bioavailability .
  • Furo[2,3-b]pyridines : Oxygen’s electronegativity improves solubility but may reduce membrane permeability.
    Resolution Strategy : Perform comparative SAR studies with isosteric replacements (e.g., S→O substitutions) and use computational models (e.g., COSMO-RS) to predict solubility-bioactivity trade-offs .

Advanced: What computational methods are recommended for predicting the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The pyridine N-atom and furan O-atom are electron-deficient, favoring Pd-catalyzed couplings at C6 or C7 positions .
  • Molecular Docking : Predict binding affinities for target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Advanced: What mechanistic insights explain the cytotoxicity of this compound in cancer cells?

  • Apoptosis Induction : Activation of caspase-3/7 pathways via mitochondrial membrane depolarization (JC-1 assay data) .
  • ROS Generation : Electron-deficient rings promote redox cycling, increasing intracellular ROS levels (measured via DCFH-DA assays) .
  • Kinase Inhibition : Competitive binding at ATP pockets of Aurora kinases (IC50: 0.8–1.2 µM), validated by Western blotting of phosphorylated substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.